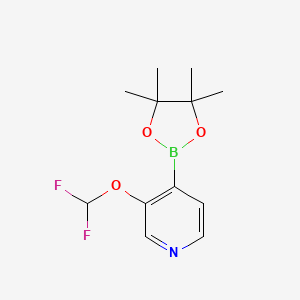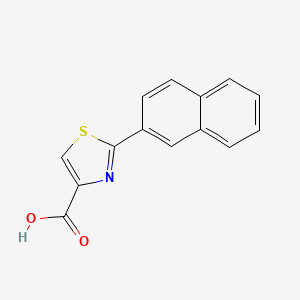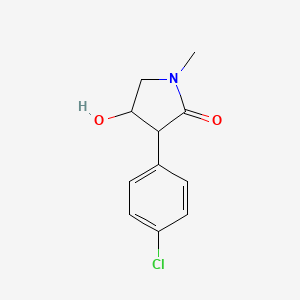![molecular formula C14H9F3N2 B13662192 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One notable method is the photosensitizer-free visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions is also possible.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.
Radical Initiators: Employed in radical reactions for functionalization.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while radical reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Aplicaciones Científicas De Investigación
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as an antituberculosis agent. The compound’s unique structure allows it to interact with biological targets effectively.
Material Science: The compound’s fluorescent properties make it suitable for use in optoelectronic devices.
Chemical Biology: It serves as a valuable scaffold for the development of bioactive molecules and probes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, demonstrating its effects in increasing GLP-1 secretion and enhancing glucose responsiveness . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine Derivatives: These include various analogues with different substituents at the 2- and 6-positions.
Imidazo[1,2-a]pyrazine Compounds: These compounds share a similar core structure but differ in the nitrogen atom’s position within the ring.
Uniqueness: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H9F3N2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
JRNFAEHFFKHQIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)






![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)

